N-isopropyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Description
“N-isopropyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of extensive research due to its wide range of pharmacological activities . These activities include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of 1,2,4-benzothiadiazine-1,1-dioxide is influenced by many functional groups attached to the ring .
Synthesis Analysis
The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives has been reported in several studies . For instance, Tullio et al. in 2011 synthesized substituted 3-isopropylamino-4H-1,2,4-benzothiadiazine-1,1-dioxide derivatives . In 2010, Chen et al. developed a new series of benzothiadiazine-1,1-dioxide compounds .Molecular Structure Analysis
The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxide derivatives is characterized by a sulfur atom adjacent to at least one ring nitrogen atom . The structure can exhibit various tautomeric forms . The activity of these compounds is influenced by the functional groups attached to the ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc .Chemical Reactions Analysis
The chemical reactions of 1,2,4-benzothiadiazine-1,1-dioxide derivatives are influenced by the functional groups attached to the ring . For example, the group at the 7 and 8 positions of the ring gave active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for the activity .Mechanism of Action
Properties
IUPAC Name |
1,1-dioxo-N-propan-2-yl-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-4-7-17-9-15-21(19,20)13-8-11(5-6-12(13)17)14(18)16-10(2)3/h5-6,8-10H,4,7H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFQYMVAJZVPIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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